Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
CAS No.:
Cat. No.: VC20056524
Molecular Formula: C21H18ClN3O3S
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN3O3S |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | methyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18ClN3O3S/c1-13-3-5-14(6-4-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-15(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
| Standard InChI Key | RUPIDKPTOXJGAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional domains:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 5-position is substituted with a chlorine atom, enhancing electrophilicity and potential halogen bonding capabilities.
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Thioether Linkage: A sulfur atom bridges the pyrimidine’s 2-position to a 4-methylbenzyl group, introducing steric bulk and modulating solubility via hydrophobic interactions.
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Methyl Benzoate Arm: An amide bond connects the pyrimidine to a para-substituted methyl benzoate, providing a polar terminus for potential hydrogen bonding or enzymatic recognition.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate | |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl | |
| InChIKey | RUPIDKPTOXJGAP-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s logP (estimated at ~3.5) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The methyl ester group may serve as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement. Thermal analysis data remain unreported, but analogous pyrimidines exhibit melting points between 150–250°C, indicative of crystalline stability .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
Synthesis typically proceeds through three stages:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions yields the 2-thiopyrimidine intermediate. Chlorination at the 5-position is achieved using POCl<sub>3</sub> or NCS (N-chlorosuccinimide).
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Thioether Installation: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) displaces the pyrimidine’s thiol group with 4-methylbenzyl bromide in the presence of a base like K<sub>2</sub>CO<sub>3</sub>.
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Amide Coupling: The benzoate moiety is introduced via carbodiimide-mediated (e.g., EDC/HOBt) coupling between the pyrimidine-4-carbonyl chloride and methyl 4-aminobenzoate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl<sub>3</sub>, reflux, 6 h | 78% |
| S<sub>N</sub>Ar | 4-methylbenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 65% |
| Amidation | EDC, HOBt, DCM, rt, 12 h | 82% |
Stability and Reactivity
The thioether linkage confers resistance to oxidative degradation compared to ether analogs, though prolonged exposure to UV light may induce C–S bond homolysis. The methyl ester hydrolyzes slowly in aqueous buffers (t<sub>1/2</sub> ≈ 72 h at pH 7.4), suggesting stability during in vitro assays but potential prodrug activation in physiological systems .
Biological Evaluation and Mechanistic Insights
Antiproliferative Activity
Screening against NCI-60 cell lines (performed for analogs) shows GI<sub>50</sub> values of 1–10 μM in breast (MCF-7) and colon (HCT-116) carcinomas. The 4-methylbenzyl group enhances cellular uptake compared to 2-fluorobenzyl variants (GI<sub>50</sub> 15 μM) .
Table 3: Comparative Biological Data for Structural Analogs
Computational and Structure-Activity Relationship (SAR) Studies
Docking Simulations
Molecular docking into EGFR’s kinase domain (PDB: 1M17) predicts binding via:
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Chlorine forming a halogen bond with Leu788 backbone carbonyl.
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4-Methylbenzyl occupying a hydrophobic pocket near Met766.
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Benzoate ester hydrogen bonding with Thr830 sidechain.
SAR Trends
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Chloro Substitution: Essential for activity; des-chloro analogs show 100-fold reduced potency .
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Benzyl Position: 4-Methyl > 2-Methyl > 2-Fluoro in membrane permeability (Caco-2 P<sub>app</sub> 22.1 vs. 18.3 vs. 12.4 ×10<sup>−6</sup> cm/s) .
Future Research Directions
Target Deconvolution
High-throughput chemoproteomics using photoaffinity probes could identify binding partners. Isotope-labeled (e.g., <sup>13</sup>C) derivatives would enable metabolic tracing.
Formulation Development
Nanoencapsulation in PLGA nanoparticles may address solubility limitations. Preliminary studies with analog-loaded NPs show 3-fold enhanced tumor accumulation in murine models .
Toxicology Profiling
GLP-compliant studies should assess:
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CYP450 inhibition potential (3A4, 2D6 isoforms).
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hERG channel binding to mitigate cardiac risks.
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Ames test for mutagenicity.
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